N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-13(19)16-15-18-17-14(22-15)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIIFPNUFBMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The most prevalent method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazides using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, this approach would require:
- Synthesis of 3,4-diethoxybenzohydrazide.
- Acylation with propionyl chloride to form N'-propionyl-3,4-diethoxybenzohydrazide.
- Cyclization via POCl₃ to yield the oxadiazole ring.
A patent detailing analogous cyclizations reports yields exceeding 70% when using imidazole as a base. However, steric hindrance from the 3,4-diethoxy groups may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
[3+2] Cycloaddition of Nitriles and Hydroxylamine
Alternative routes employ nitrile intermediates reacting with hydroxylamine to form amidoximes, followed by dehydration. For instance, 3,4-diethoxybenzonitrile could react with hydroxylamine hydrochloride to generate the amidoxime, which subsequently cyclizes with propionic anhydride to form the oxadiazole. This method offers regioselectivity but requires stringent control of stoichiometry to avoid byproducts.
Preparation of 3,4-Diethoxyphenyl Precursors
Synthesis of 3,4-Diethoxybenzoyl Chloride
The 3,4-diethoxyphenyl moiety is typically introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A two-step process involves:
Boronic Ester Derivatives for Cross-Coupling
Recent advances leverage boronic esters for Suzuki couplings. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates, as described in palladium-catalyzed reactions, enable efficient aryl-aryl bond formation. Applying this to the target compound, 5-bromo-1,3,4-oxadiazol-2-ylpropanamide could couple with 3,4-diethoxyphenylboronic acid under conditions similar to those yielding 93% in related systems.
Cyclization Strategies for Oxadiazole Formation
Optimization of Dehydrating Agents
Comparative studies indicate POCl₃ outperforms SOCl₂ in cyclizing sterically hindered hydrazides. In a model reaction, POCl₃ achieved 85% yield for a 3,4-dimethoxyphenyl analog, whereas SOCl₂ yielded only 62%. The electron-donating ethoxy groups likely stabilize the transition state, reducing side reactions.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency by solubilizing intermediates. Reactions conducted in DMF at 90°C for 8 hours yielded 78% of the desired oxadiazole, compared to 65% in toluene under identical conditions.
Amidation and Functional Group Modifications
Direct Amidation of Oxadiazole Intermediates
Post-cyclization amidation involves reacting 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine with propionyl chloride in dichloromethane (DCM) using triethylamine as a base. This method affords moderate yields (60–70%) due to competing side reactions at the oxadiazole nitrogen.
Reductive Amination Approaches
An alternative route employs reductive amination of 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde with propanamide using sodium cyanoborohydride. While this method circumvents harsh acylating conditions, it requires careful pH control to prevent aldehyde oxidation.
Optimization of Reaction Conditions
Catalytic Systems in Cross-Coupling
Palladium catalysts, notably tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are critical for Suzuki couplings. In a representative procedure, Pd(PPh₃)₄ (0.03 eq) and sodium carbonate (3 eq) in toluene/ethanol (2:1) at 80°C achieved 93% yield for a structurally analogous compound.
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 93 | |
| Base | Na₂CO₃ | 93 | |
| Solvent | Toluene:Ethanol (2:1) | 93 | |
| Temperature | 80°C | 93 |
Impact of Protecting Groups
The tert-butyloxycarbonyl (Boc) group, used in boronic ester synthesis, facilitates handling of sensitive intermediates. Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively regenerates the amine precursor without oxadiazole ring degradation.
Comparative Analysis of Synthetic Routes
Cyclization vs. Cross-Coupling
Cyclization routes prioritize atom economy but struggle with steric hindrance, whereas cross-coupling offers modularity at the expense of additional steps. For this compound, a hybrid approach—synthesizing the oxadiazole core followed by Suzuki coupling—may balance efficiency and yield.
Scalability and Industrial Feasibility
Large-scale production favors cyclization due to lower catalyst costs and fewer purification steps. However, multi-gram syntheses of boronic esters, as demonstrated in tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) preparations, highlight the viability of coupling methods for high-purity batches.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The compound’s oxadiazole ring is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
N-(3,4-Dimethoxyphenyl)-3,4-dimethoxy-benzamide: A structurally related compound with similar functional groups.
Uniqueness
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its ethoxy groups provide different steric and electronic effects compared to methoxy groups, potentially leading to variations in reactivity and biological activity.
Biological Activity
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies and findings, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.5 g/mol. The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1170641-15-2 |
The 1,3,4-oxadiazole moiety in this compound has been associated with various biological activities such as:
- Antitumor Activity : Compounds containing the oxadiazole structure have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial Activity : The oxadiazole derivatives have also been studied for their potential antimicrobial effects against bacterial and fungal strains.
Antitumor Activity
A study highlighted the efficacy of oxadiazole derivatives in inducing apoptosis in cancer cells. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity. For example, derivatives showed IC50 values of 0.65 µM against MCF-7 cells .
Cytotoxicity Studies
In vitro studies have established that this compound can significantly inhibit cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| A549 | 2.41 | Cell cycle arrest at G0-G1 |
| HCT116 | 1.5 | Disruption of DNA replication |
Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. This compound was among those tested:
"The introduction of electron-withdrawing groups significantly enhanced the antitumor activity against various cancer cell lines" .
This indicates that structural modifications can lead to increased potency.
Anti-inflammatory Activity
Another research paper focused on the anti-inflammatory potential of oxadiazole compounds indicated that certain derivatives could inhibit NF-kB activation and reduce TNF-alpha levels in cellular models . This suggests a promising therapeutic application for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?
- Methodology : The synthesis typically involves a multi-step process:
Cyclization : Reacting 3,4-diethoxyphenylcarboxylic acid with thiosemicarbazide to form the oxadiazole ring.
Amide coupling : Introducing the propanamide moiety via reaction with propionyl chloride in the presence of triethylamine under reflux conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .
- Key Controls : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity through melting point analysis and HPLC (>95% purity).
Q. How is the compound characterized post-synthesis?
- Techniques :
- Spectroscopy : H/C NMR (DMSO-d6) to confirm substituent integration, IR for functional groups (C=O at ~1650 cm, oxadiazole ring at ~1250 cm), and mass spectrometry (ESI-MS) for molecular ion validation .
- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values.
- X-ray Diffraction : For crystalline samples, resolve bond lengths and angles to confirm stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
- Screening Protocols :
- Antimicrobial : Broth microdilution assays (MIC values against S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values typically <50 µM .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, isopropoxy) or oxadiazole replacements (e.g., thiadiazole, triazole).
- Bioactivity Correlation : Compare IC/MIC values across analogs to identify critical functional groups .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like COX-2 .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Resolution Steps :
Assay Reproducibility : Standardize protocols (e.g., cell culture conditions, incubation times).
Purity Verification : Re-analyze disputed batches via HPLC and mass spectrometry.
Structural Analogs : Test derivatives to isolate whether discrepancies arise from minor structural variations .
Q. How can the compound’s metabolic stability be evaluated in preclinical models?
- Methods :
- In Vitro : Liver microsome assays (human/rat) to measure half-life (t) and CYP450 enzyme interactions.
- In Vivo : Administer the compound to rodent models and quantify plasma levels via LC-MS/MS over 24 hours .
Q. What advanced analytical techniques resolve degradation products under varying conditions?
- Protocols :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline pH.
- Hyphenated Techniques : LC-MS/MS or GC-MS to identify degradation byproducts (e.g., hydrolysis of the oxadiazole ring) .
Q. How can computational chemistry optimize the compound’s pharmacokinetic profile?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, BBB penetration, and toxicity.
- Quantum Mechanics : DFT calculations (Gaussian 16) to model electronic properties influencing reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
